molecular formula C12H11ClN2OS B3372626 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide CAS No. 926198-05-2

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B3372626
CAS No.: 926198-05-2
M. Wt: 266.75 g/mol
InChI Key: OZIUNLWKQCJUAS-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (CAS 926198-05-2) is a high-purity chemical compound supplied for advanced pharmaceutical and medicinal chemistry research. This acetamide-functionalized thiazole derivative is of significant interest in the development of novel therapeutic agents, particularly for neurodegenerative conditions. Recent scientific studies highlight that analogous acetamide-thiazole derivatives demonstrate potent and selective inhibitory activity against the cholinesterase enzyme butyrylcholinesterase (BChE), a key target in Alzheimer's disease research . The chloromethyl group on the thiazole ring presents a versatile synthetic handle for further chemical modifications, enabling researchers to explore structure-activity relationships and develop more complex multi-target-directed ligands . The molecular formula of the compound is C12H11ClN2OS with a molecular weight of 266.75 . This product is intended for research purposes by qualified professionals in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-7-10-8-17-12(15-10)6-11(16)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIUNLWKQCJUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Formation: The synthesis typically begins with the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether or similar reagents in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the chloromethylated thiazole with phenylacetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions due to its electrophilic character. Common nucleophiles include amines, thiols, and alkoxides:

Reaction TypeReagents/ConditionsProductYieldSource
Amine alkylationEthanol, 50°C, 4 hSubstituted amine derivatives14–63%
Thiol substitutionTriethylamine, EtOH, refluxThioether analogsVariable (6–75%)
HydrolysisAqueous NaOH, 70°CHydroxymethyl-thiazole derivativeNot reported

Key factors influencing reactivity:

  • Solvent polarity (e.g., ethanol enhances nucleophilicity compared to acetonitrile) .

  • Steric hindrance from the adjacent thiazole ring slows substitution kinetics .

Amide Bond Functionalization

The N-phenylacetamide group participates in:

Acylation and Esterification

Hydrolysis

  • Acidic or basic hydrolysis cleaves the amide bond to yield carboxylic acid intermediates.

Thiazole Ring Reactivity

The 1,3-thiazole core enables:

Electrophilic Aromatic Substitution

  • Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, targeting the C5 position of the thiazole.

  • Halogenation : Bromine in acetic acid substitutes at C4 or C5, depending on directing groups .

Coordination Chemistry

The thiazole nitrogen and acetamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.

Cross-Coupling Reactions

The chloromethyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

ReactionCatalysts/BaseApplicationsSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives for drug discovery
Buchwald-HartwigPd₂(dba)₃, XantphosAminoalkyl-thiazole hybrids

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming cyclic sulfides .

  • Photoreactivity : UV exposure induces C-Cl bond homolysis, generating radicals detectable via ESR.

Comparative Reactivity Data

The table below summarizes reaction efficiencies under varying conditions:

ReactionSolventTemperatureTime (h)Yield (%)
Amine alkylationEtOH50°C414
Steglich esterificationCH₂Cl₂RT2465
Thiol substitutionMeOHReflux126

RT = Room temperature

Mechanistic Insights

  • S<sub>N</sub>2 vs. S<sub>N</sub>1 : The chloromethyl group favors S<sub>N</sub>2 mechanisms in polar aprotic solvents but shifts to S<sub>N</sub>1 in aqueous ethanol .

  • Steric effects : Bulky substituents on the phenylacetamide group reduce reaction rates by 30–50% .

Scientific Research Applications

Pharmaceutical Development

The compound's thiazole ring, combined with the phenylacetamide moiety, positions it as a candidate for pharmaceutical applications. The chloromethyl group enhances its reactivity, making it suitable for further chemical modifications aimed at improving biological activity. Research suggests that compounds related to this structure exhibit a range of biological activities, although specific actions of this compound require further investigation through in vitro and in vivo studies.

Potential Biological Activities

  • Antimicrobial Properties : Similar thiazole derivatives have shown antimicrobial activity, suggesting that this compound may also possess such properties.
  • Anticancer Activity : Structural analogs have been studied for their potential anticancer effects, indicating a possible avenue for research with this compound.

Mechanism of Action and Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is crucial for evaluating its safety and effectiveness in clinical settings. Interaction studies are essential to elucidate how this compound behaves in biological systems and its potential therapeutic effects.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves several steps that can vary based on starting materials and desired purity levels. Modifying the functional groups present in the compound can enhance its biological properties or create new analogs for further study.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insights into the unique features and potential applications of this compound. Below is a summary table highlighting notable analogs:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Chloro-N-(4-phenylthiazol-2-yl)acetamideContains thiazole ring and chloro substituentAntimicrobialLacks chloromethyl group
N-(4-Methylthiazol-2-yl)-N-phenylacetamideSimilar acetamide structureAnticancerDifferent substituents on thiazole
4-ChlorothiazoleSimple thiazole structure without acetamideAntimicrobialNo phenyl group

This table illustrates the diversity within thiazole derivatives while underscoring the unique features of this compound due to its specific substituents that may enhance its reactivity and biological profile.

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The chloromethyl group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Chloromethyl vs. Halogenated Aryl Groups: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: Not specified) replaces the chloromethyl group with a 3,4-dichlorophenyl moiety. This substitution increases steric bulk and alters electronic properties, leading to a twisted dihedral angle (61.8°) between the thiazole and phenyl rings, as observed in crystallographic studies .

Variations in the Acetamide Substituent

  • N-Methyl vs. N-Allyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide introduces an allyl group, which may confer reactivity for further functionalization via click chemistry or polymerization .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound Not reported Moderate (DCM) Chloromethyl, N-phenyl
2-(3,4-Dichlorophenyl) analog 459–461 Low (MeOH/acetone) Dichlorophenyl, thiazole
N-Methyl analog Not reported High (water) Hydrochloride salt
2-Chloro-N-(4-fluorophenyl) analog Not reported Moderate (DCM) Fluoroaryl, chloroacetamide

The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas electron-donating groups (e.g., methoxy in ) increase resonance stabilization .

Crystallographic and Hydrogen-Bonding Analysis

  • The target compound’s chloromethyl group likely influences crystal packing via C–H···Cl interactions, contrasting with the N–H···N hydrogen bonds observed in 2-(3,4-dichlorophenyl) analogs .
  • Graph-Set Motifs : Etter’s graph-set analysis () suggests that chloromethyl derivatives may form distinct R₂²(8) motifs compared to hydroxyl- or methoxy-substituted thiazoles .

Biological Activity

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic organic compound notable for its structural features, including a thiazole ring and a chloromethyl group, which may enhance its biological activity. This compound has drawn interest in pharmaceutical research due to its potential applications in various therapeutic areas, although specific biological activities remain under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2OS, with a molecular weight of 266.75 g/mol. The thiazole ring contributes to its reactivity, while the chloromethyl group may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Preliminary investigations suggest that compounds with structural similarities to this compound demonstrate antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, related thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

While direct studies on the anticancer activity of this compound are scarce, thiazole derivatives are often explored for their potential in cancer therapy. For example, other thiazole-containing compounds have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Screening : A study on N-substituted phenyl chloroacetamides demonstrated significant antimicrobial activity against S. aureus and Candida albicans. The presence of halogenated substituents was linked to improved lipophilicity and membrane permeability, enhancing biological activity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives has shown that modifications at the phenyl ring can significantly influence biological activity. Compounds with specific substituents exhibited enhanced efficacy against microbial strains .
  • Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects in cancer cell lines such as PC-3 and MCF-7. These studies indicated that certain thiazole derivatives could induce apoptosis through the inhibition of key signaling pathways .

Future Directions

Further investigation into the biological activity of this compound is essential. In vitro and in vivo studies are required to elucidate its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its derivatives?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Reacting substituted 2-azido-N-phenylacetamides with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a solvent system (e.g., t-BuOH:H₂O, 3:1) under catalytic Cu(OAc)₂ .
  • Refluxing with sodium ascorbate and CuSO₄·5H₂O for 6–8 hours at room temperature to achieve regioselective triazole formation .
  • Purification via recrystallization (ethanol) and characterization using FT-IR, NMR, and mass spectrometry .

Q. How are synthesized compounds characterized to confirm their structure?

Characterization involves:

  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1671–1682 cm⁻¹, NH stretch at ~3262–3302 cm⁻¹) .
  • 1H/13C NMR for structural elucidation (e.g., –NCH₂CO protons at δ 5.38–5.48 ppm, aromatic protons at δ 7.20–8.61 ppm) .
  • Elemental analysis and HRMS to validate molecular formulas (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359; found: 404.1348) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in triazole formation during synthesis?

Strategies include:

  • Adjusting catalyst concentration (e.g., 10 mol% Cu(OAc)₂) to enhance reaction efficiency .
  • Using polar aprotic solvents (e.g., DMF:H₂O:n-butanol mixtures) to stabilize intermediates and reduce byproducts .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) to terminate reactions at optimal yields .

Q. What strategies are recommended for resolving contradictions in spectral data interpretation?

Contradictions (e.g., unexpected splitting in NMR) can be addressed by:

  • Employing 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and assign coupling patterns .
  • Cross-referencing experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Validating purity via HPLC or X-ray crystallography to rule out impurities .

Q. How does the substitution pattern on the phenyl ring affect the compound’s crystal packing and stability?

Substituents influence:

  • Dihedral angles between aromatic rings (e.g., 61.8° twist in dichlorophenyl-thiazol systems), altering intermolecular hydrogen bonding (N–H⋯N, R₂²(8) motifs) .
  • Thermodynamic stability , as electron-withdrawing groups (e.g., –NO₂) increase lattice energy, improving crystallinity .
  • Solubility , with bulky substituents (e.g., naphthalene) reducing aqueous solubility but enhancing lipid membrane permeability .

Methodological Recommendations

  • For crystallographic studies , grow single crystals via slow evaporation of methanol:acetone (1:1) and analyze using X-ray diffraction .
  • To address low yields in azide-alkyne reactions , pre-purify azides (e.g., 2-azido-N-phenylacetamide) via column chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Reactant of Route 2
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2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

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